2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both pyridine and pyrimidine moieties in its structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine-protein kinases . These enzymes play a crucial role in many cellular processes, including cell growth, differentiation, and metabolism .
Mode of Action
This can lead to changes in cellular processes and biochemical pathways .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, including those involved in angiogenesis, cell survival, proliferation, migration, adhesion, and cell spreading .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are well-tolerated .
Result of Action
Similar compounds have been shown to induce apoptosis at a relatively late stage of treatment .
Action Environment
The action, efficacy, and stability of 2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate can lead to the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to bind to specific biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar structure but differ in the position of the pyridine ring.
Pyrrolidine derivatives: These compounds also feature a nitrogen-containing heterocyclic ring but have different biological activities and applications.
Uniqueness: 2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid is unique due to its specific arrangement of the pyridine and pyrimidine rings, which allows it to interact with a distinct set of biological targets. This structural uniqueness contributes to its potential as a versatile scaffold in drug discovery and development .
Properties
IUPAC Name |
2-pyridin-3-ylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)8-3-5-12-9(13-8)7-2-1-4-11-6-7/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTAVCJXLYDPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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